1,4-Dihydropyridines (1,4-DHPs) are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom and two double bonds. Hexahydroquinolines are a related class with a fully saturated six-membered ring fused to the dihydropyridine core. These compounds are often studied for their potential biological activity, particularly as calcium channel blockers. [, , , ]
Synthesis Analysis
A 1,3-dicarbonyl compound: such as dimedone (5,5-dimethylcyclohexane-1,3-dione) or cyclohexane-1,3-dione. [, , , ]
An aldehyde: Aromatic aldehydes with various substituents are commonly used. [, , , , , , , , , , , , , ]
An amino crotonate: Methyl or ethyl 3-aminocrotonate are frequently employed. [, , , ]
Reaction conditions:
Catalyst: Reactions are often catalyzed by Lewis acids, Brønsted acids, or carried out under catalyst-free conditions. [, , , ]
Solvent: Typical solvents include ethanol, methanol, water, or ionic liquids. [, , , ]
Temperature: Reactions are typically performed under reflux or at elevated temperatures. [, , ]
Molecular Structure Analysis
Crystallographic studies using X-ray diffraction provide valuable insights into the three-dimensional structure of hexahydroquinoline derivatives. Key structural features commonly observed include: [, , , , , , , , , , , , , , ]
Mechanism of Action
While the specific mechanism of action for methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has not been elucidated, many 1,4-DHPs are known to act as calcium channel blockers. These compounds bind to L-type voltage-gated calcium channels, inhibiting calcium influx into cells and leading to vasodilation and other physiological effects. [, , ]
Applications
Hypertension: As calcium channel blockers, they can help relax blood vessels and lower blood pressure. [, , ]
Compound Description: This compound is a hexahydroquinoline derivative and a close analog of methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate []. The key structural difference lies in the substituents on the phenyl ring at the 4-position of the hexahydroquinoline core. While the target compound has a 2-methylphenyl group, this analog features a 3-nitrophenyl group. The research highlights its conformational features, particularly the boat conformation of the 1,4-DHP ring and the half-chair/sofa form of the cyclohexanone ring [].
Compound Description: This compound is another hexahydroquinoline derivative with a nitrophenyl substituent []. It shares the core structure with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, with the primary distinction being the position of the nitro group on the phenyl ring. In this case, the nitro group occupies the para position. The paper focuses on its crystal structure determination, but does not delve into its biological activity [].
Compound Description: This hexahydroquinoline derivative closely resembles methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate []. The structural differences are the presence of an ethyl ester group instead of a methyl ester and the presence of two methyl groups on the phenyl ring, at the 3 and 4 positions, instead of a single methyl at the 2 position. The paper primarily focuses on its crystal structure analysis [].
Compound Description: This compound is another hexahydroquinoline derivative structurally related to methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate []. The significant difference is the presence of a cyano group at the meta position of the phenyl ring instead of a methyl group. Like the previous compounds, the paper mainly reports its crystal structure [].
Compound Description: This compound, also a hexahydroquinoline derivative, shares structural similarities with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate []. The main distinction is the presence of a bulkier isopropyl group at the para position of the phenyl ring compared to a methyl group. Its crystal structure is the primary focus of the research [].
Compound Description: This hexahydroquinoline derivative is closely related to methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate [], differing by a chlorine atom at the para position of the phenyl ring instead of a methyl group. The research focuses on the redetermination of its crystal structure [].
Compound Description: This compound is a hexahydroquinoline derivative closely resembling methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate []. It features a hydroxyl and methoxy group at the 4 and 3 positions of the phenyl ring, respectively, in contrast to the single methyl substituent in the target compound. The research centers on its crystal structure determination [].
Compound Description: This compound is a hexahydroquinoline derivative that exhibits metabolism-regulating activity []. It shares the core structure with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, but with some key distinctions. Instead of a 2-methylphenyl group, it has a thien-2-yl group (a thiophene ring) at the 4-position of the hexahydroquinoline. Additionally, it features a bulkier ethoxycarbonylphenylmethyl ester group instead of a simple methyl ester.
Compound Description: This compound is a hexahydroquinoline derivative that, like methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, has an ester group at the 3-position and a substituted aromatic ring at the 4-position of the hexahydroquinoline core []. Instead of a 2-methylphenyl group, it features a 5-methylthiophen-2-yl group. Furthermore, the ester group in this compound is an ethyl ester, while the target compound has a methyl ester.
Compound Description: This compound, a hexahydroquinoline derivative, is structurally similar to methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the same core structure []. The main difference lies in the substituents on the phenyl ring. This compound has chlorine and nitro groups at the 2 and 5 positions, respectively, instead of a single methyl group. It is highlighted for its potential calcium modulatory properties [].
Compound Description: This hexahydroquinoline derivative closely resembles methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in its core structure []. It features a methylthiophen-2-yl group at the 4-position, differing from the 2-methylphenyl substituent in the target compound.
Compound Description: These compounds represent a class of tetrahydropyridine derivatives synthesized and reacted with hydrazines and hydroxylamine to yield various isoxazole, dihydropyrazolone, and tetrahydropyridine derivatives []. One specific derivative, 1-(5-chloro-2-methylphenyl)-2-[2-(dimethylamino)ethenyl]-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, was further cyclized to a bicyclic compound [].
Compound Description: This hexahydroquinoline derivative is closely related to methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the same hexahydroquinoline core and a methyl ester group []. The main structural difference lies in the presence of nitro and chlorine substituents at the 2 and 5 positions of the phenyl ring, respectively, compared to the single methyl group in the target compound. This compound is notable for its calcium-antagonistic activity, with findings indicating that the introduction of a second electron-withdrawing group (nitro, in this case) enhances this activity [].
Compound Description: This compound shares the hexahydroquinoline core and methyl ester group with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate []. The main distinction is the absence of a methyl substituent on the phenyl ring in this compound. The research highlights its crystal and molecular structure, determined using X-ray diffraction, and discusses the conformational characteristics of the 1,4-dihydropyridine (1,4-DHP) ring [].
Compound Description: This hexahydroquinoline derivative is structurally very similar to methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate []. The key difference is that the methyl substituent on the phenyl ring is in the para position instead of the ortho position. The study delves into its synthesis and structural characterization using X-ray crystallography, highlighting the conformational details of both the heterocyclic and the fused six-membered rings [].
Compound Description: This hexahydroquinoline derivative is closely related to methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the core structure with the methyl ester group []. The key distinction is the presence of two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring.
Compound Description: This hexahydroquinoline derivative shares its core structure with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate []. It features an ethyl ester group and a fluorine atom at the ortho position of the phenyl ring. It is also recognized for its potential calcium modulatory properties [].
Compound Description: This compound is a hexahydroquinoline derivative structurally related to methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the same hexahydroquinoline core and methyl ester group []. The primary difference is the presence of a bromine atom at the para position of the phenyl ring.
Compound Description: This hexahydroquinoline shares the core structure with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, differing in the ester group and the phenyl ring substituents []. It has an ethyl ester and three methoxy groups on the phenyl ring at the 3, 4, and 5 positions.
Compound Description: This hexahydroquinoline shares the same core structure as methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, with a methyl ester group at the 3-position []. It differs by having a chlorine atom at the meta position of the phenyl ring instead of a methyl group.
Compound Description: This compound, also a hexahydroquinoline derivative, exhibits structural similarities to methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate []. The key differences lie in the presence of an ethyl ester group instead of a methyl ester and a 5-bromo-1H-indol-3-yl group at the 4-position instead of a 2-methylphenyl group.
Compound Description: This compound shares the hexahydroquinoline core structure with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate but has some key modifications []. It features an ethyl ester group and a 1-methyl-1H-indol-3-yl group at the 4-position.
Compound Description: This compound represents a more complex heterocyclic system compared to methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, incorporating a pyrido[2′,3′:3,4]pyrrolo[1,2-a][1,3]diazepine scaffold []. It retains the methyl ester group at the 3-position and features a 2-thienyl group at the 4-position, similar to some previously discussed compounds.
Compound Description: This compound represents a macrocyclic FXIa inhibitor with a complex structure containing a hexahydrobenzodiazacyclotetradecine ring system []. While it does not directly resemble methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in its overall structure, it showcases the exploration of diverse and complex structures in medicinal chemistry, particularly for targeting specific biological activities like FXIa inhibition.
Compound Description: This compound, a dihydropyridine derivative, serves as an intermediate in synthesizing a series of N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides, which demonstrate anti-exudative and anti-inflammatory properties []. It shares the dihydropyridine core with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, but it has a distinct set of substituents and a thiolate group.
Compound Description: This compound, a chiral hexahydrodiazepine derivative, is a key intermediate in synthesizing DAT-582, a potent and selective 5-HT3 receptor antagonist []. It shares some structural features with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, such as the presence of a six-membered ring containing a nitrogen atom and an arylmethyl substituent.
Compound Description: This compound, a dihydropyridine derivative, served as the starting material for synthesizing a series of derivatives, including O- and N-phenacyl substituted products, through various rearrangements and cyclizations []. It shares the dihydropyridine core structure with methyl 2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, but with a different substitution pattern.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.